molecular formula C8H10N4 B14640706 4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine CAS No. 54475-71-7

4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine

Cat. No.: B14640706
CAS No.: 54475-71-7
M. Wt: 162.19 g/mol
InChI Key: RALXFSCRSKDGEN-UHFFFAOYSA-N
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Description

4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones in acetonitrile . This reaction is carried out under controlled conditions to ensure regioselectivity and high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpyrazolo[1,5-a][1,3,5]triazine
  • 2-Ethylpyrazolo[1,5-a][1,3,5]triazine
  • 4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidine

Uniqueness

4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

54475-71-7

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

4-ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine

InChI

InChI=1S/C8H10N4/c1-3-7-10-6(2)11-8-4-5-9-12(7)8/h4-5H,3H2,1-2H3

InChI Key

RALXFSCRSKDGEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC2=CC=NN21)C

Origin of Product

United States

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